molecular formula C16H27NO4 B584789 O-Desisopropyl-O-methyl Bisoprolol Hemifumarate CAS No. 1346604-00-9

O-Desisopropyl-O-methyl Bisoprolol Hemifumarate

Cat. No.: B584789
CAS No.: 1346604-00-9
M. Wt: 297.395
InChI Key: QEWDDLNGKAKJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“O-Desisopropyl-O-methyl Bisoprolol Hemifumarate” is a biochemical compound with the molecular formula C16H27NO4•1/2C4H4O4 and a molecular weight of 355.43 . It’s used for research purposes .


Molecular Structure Analysis

The molecule contains a total of 48 bonds. There are 21 non-H bonds, 6 multiple bonds, 11 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, 2 ethers (aliphatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 355.43 . It has the molecular formula C16H27NO4•1/2C4H4O4 .

Scientific Research Applications

Chemoenzymatic Synthesis

  • Bisoprolol hemifumarate was synthesized in high enantiomeric purity using a chemoenzymatic protocol, highlighting its chemical synthesis process (Bocquin & Jacobsen, 2022).

Pharmacological Properties

  • Studies have shown that Bisoprolol exhibits high β1-selectivity, distinguishing between β1-adrenoceptors in the heart and β2-subtype in various organs. It also has favorable pharmacokinetic properties, including nearly complete enteral absorption and absence of significant liver first-pass metabolism (Haeusler et al., 1985).

Transdermal Delivery Systems

  • Enhanced transdermal delivery of Bisoprolol hemifumarate has been achieved through the use of iontophoresis and chemical enhancers, demonstrating an alternative administration route to oral tablets (Teaima et al., 2021).
  • Formulation of Bisoprolol hemifumarate into emulgel using carbopol 934P with enhancers like thymus oil and olive oil for transdermal drug delivery has been evaluated, showing potential for topical drug delivery systems (Gul, Khan, & Aman, 2022).

Chemical Stability and Kinetics

Pharmacodynamics

  • Bisoprolol's pharmacodynamic profile has been extensively studied, demonstrating its effectiveness as a beta-adrenoceptor antagonist and its impact on heart rate and blood pressure (Harting et al., 1986).

Bioequivalence Studies

  • Pharmacokinetic and bioequivalence studies of Bisoprolol hemifumarate in healthy volunteers have been conducted, ensuring the therapeutic equivalence of different formulations (Yu-qin, 2008).

Analytical Methods

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use .

Properties

IUPAC Name

1-[4-(2-methoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-13(2)17-10-15(18)12-21-16-6-4-14(5-7-16)11-20-9-8-19-3/h4-7,13,15,17-18H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWDDLNGKAKJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346604-00-9
Record name 1-[4-(2-methoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
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Record name 1-[4-[(2-Methoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol
Source FDA Global Substance Registration System (GSRS)
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